An In-Depth Technical Guide to cis-4-Fluorocyclohexanamine Hydrochloride for Advanced Drug Development
An In-Depth Technical Guide to cis-4-Fluorocyclohexanamine Hydrochloride for Advanced Drug Development
Introduction: The Strategic Value of Fluorinated Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds represents a cornerstone of rational drug design. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—offer medicinal chemists a powerful tool to modulate a molecule's metabolic stability, lipophilicity (LogP), and binding affinity for its biological target.[1] Among the various fluorinated building blocks, cis-4-Fluorocyclohexanamine hydrochloride has emerged as a valuable synthon for introducing a constrained, fluorinated aliphatic ring system into drug candidates.
This guide provides an in-depth technical overview of cis-4-Fluorocyclohexanamine hydrochloride, designed for researchers, scientists, and drug development professionals. We will delve into its chemical and physical properties, synthesis, analytical characterization, and its application in medicinal chemistry, providing field-proven insights into its use.
Part 1: Physicochemical Properties and Structural Elucidation
Understanding the fundamental properties of cis-4-Fluorocyclohexanamine hydrochloride is critical for its effective use in synthesis and for predicting its influence on the properties of a final drug candidate.
Chemical Structure and Properties:
| Property | Value | Source |
| Chemical Name | cis-4-Fluorocyclohexanamine hydrochloride | N/A |
| CAS Number | 932706-30-4 | [2][3] |
| Molecular Formula | C₆H₁₃ClFN | [2][3] |
| Molecular Weight | 153.63 g/mol | [2] |
| Appearance | White to off-white solid (predicted) | N/A |
| Melting Point | Data not publicly available | N/A |
| Boiling Point | Data not publicly available | [2] |
| Solubility | Expected to be soluble in water and polar protic solvents like methanol and ethanol due to its salt form. Limited solubility in nonpolar organic solvents. | N/A |
| Storage | 2-8°C, under an inert atmosphere | [2] |
Conformational Analysis: The "Why" Behind the Cis-Configuration
The cyclohexane ring exists predominantly in a chair conformation to minimize steric and torsional strain. In cis-4-Fluorocyclohexanamine, the two substituents (fluoro and amino groups) are on the same face of the ring. This results in a conformational equilibrium between two chair forms where one substituent is axial and the other is equatorial.
Caption: Conformational equilibrium of cis-4-Fluorocyclohexanamine.
The preferred conformation will depend on the A-values (steric bulk) of the substituents. Generally, the conformer with the bulkier group in the equatorial position is more stable. The cis-isomer offers a distinct spatial arrangement of the fluoro and amino groups compared to its trans counterpart, which can be critical for achieving the desired binding orientation in a protein pocket. The fluorine atom's electronegativity can also influence the pKa of the neighboring amino group through inductive effects.
Part 2: Synthesis and Reactivity
While specific, detailed public-domain synthesis protocols for cis-4-Fluorocyclohexanamine hydrochloride are scarce, a plausible and logical synthetic route can be devised based on established methodologies for related compounds.
Proposed Synthetic Pathway:
A common approach to synthesizing 4-substituted cyclohexylamines involves the reduction of a corresponding oxime or the reductive amination of a ketone. To achieve the cis stereochemistry, a stereoselective reduction is often employed.
Caption: Proposed synthesis of cis-4-Fluorocyclohexanamine HCl.
Step-by-Step Experimental Protocol (Proposed):
-
Oximation of 4-Fluorocyclohexanone:
-
Dissolve 4-fluorocyclohexanone in a suitable solvent such as ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate) to neutralize the HCl.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Extract the resulting 4-fluorocyclohexanone oxime with an organic solvent and purify by recrystallization or chromatography.
-
-
Reduction of the Oxime:
-
A stereoselective reduction can be challenging. A dissolving metal reduction (e.g., sodium in ethanol) or catalytic hydrogenation over a specific catalyst (e.g., Rhodium on alumina) could be explored to favor the formation of the cis-isomer. The choice of catalyst and reaction conditions is crucial for controlling the stereoselectivity.
-
The reduction will likely yield a mixture of cis and trans isomers.
-
-
Isomer Separation:
-
The separation of the cis and trans isomers is a critical step. This is typically achieved by column chromatography on silica gel, exploiting the different polarities of the two isomers.
-
Alternatively, fractional crystallization of a suitable salt form might be employed.
-
-
Salt Formation:
-
Dissolve the purified cis-4-fluorocyclohexanamine in a suitable solvent like diethyl ether or ethyl acetate.
-
Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in dioxane).
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a non-polar solvent, and dry under vacuum.
-
Reactivity in Amide Coupling:
cis-4-Fluorocyclohexanamine hydrochloride is a primary amine and readily undergoes amide bond formation with carboxylic acids. Due to the presence of the hydrochloride, the free amine must be liberated in situ using a non-nucleophilic base, typically a tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
Caption: General workflow for amide coupling.
A standard protocol would involve dissolving the carboxylic acid, the amine hydrochloride, and a coupling reagent (e.g., HATU, HOBt/EDC) in an aprotic solvent like DMF or DCM, followed by the addition of the base. The reaction is typically stirred at room temperature until completion.
Part 3: Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of cis-4-Fluorocyclohexanamine hydrochloride.
¹H and ¹³C NMR Spectroscopy:
-
¹H NMR:
-
The protons on the cyclohexane ring will appear as complex multiplets in the aliphatic region (typically 1.0-2.5 ppm).
-
The proton geminal to the fluorine atom (H-4) will be shifted downfield and will show a large coupling to the fluorine atom (¹⁹F-¹H coupling).
-
The proton geminal to the amino group (H-1) will also be shifted downfield.
-
In D₂O, the -NH₃⁺ protons will exchange and their signal will disappear.
-
-
¹³C NMR:
-
The carbon atom bonded to the fluorine (C-4) will show a large one-bond C-F coupling constant and its chemical shift will be significantly affected. Carbons bonded to fluorine typically appear in the 80-90 ppm range.
-
The carbon atom bonded to the amino group (C-1) will also be shifted downfield to around 50-60 ppm.
-
The other cyclohexane carbons will appear further upfield.
-
Infrared (IR) Spectroscopy:
FTIR spectroscopy is used to identify the functional groups present in the molecule.
-
N-H Stretching: The ammonium group (-NH₃⁺) will show broad absorption bands in the region of 2400-3200 cm⁻¹.
-
C-H Stretching: Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹.
-
N-H Bending: Ammonium bending vibrations typically appear around 1500-1600 cm⁻¹.
-
C-F Stretching: A strong C-F stretching band is expected in the region of 1000-1100 cm⁻¹.[4]
Mass Spectrometry (MS):
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
-
Molecular Ion: For the free base (C₆H₁₂FN), the molecular ion peak (M⁺) would be expected at m/z 117.10.[5]
-
Fragmentation: Common fragmentation pathways for cyclohexylamines include the loss of the amino group and ring fragmentation. The presence of the fluorine atom will influence the fragmentation pattern.
Part 4: Applications in Drug Discovery and Medicinal Chemistry
The incorporation of the cis-4-fluorocyclohexylamine moiety into a drug candidate can offer several strategic advantages:
-
Metabolic Stability: The strong C-F bond can block sites of metabolic oxidation, increasing the half-life of a drug.
-
Modulation of Lipophilicity: Fluorine substitution can lower the pKa of nearby amino groups, which can alter the overall lipophilicity and membrane permeability of the molecule.[1][6] This is a critical parameter for oral bioavailability and CNS penetration.
-
Conformational Constraint: The cyclohexane ring provides a rigid scaffold, reducing the number of available conformations. This can lead to higher binding affinity and selectivity for the target protein by locking the molecule into a bioactive conformation.
-
Novel Chemical Space: As a building block, it allows for the exploration of novel chemical space in lead optimization programs, potentially leading to new intellectual property.
While specific drugs containing this exact fragment are not prominently disclosed in the public domain, numerous patents describe the use of related fluorinated cyclohexylamine derivatives in the synthesis of antagonists for NMDA receptors (implicated in neurodegenerative diseases) and other CNS targets.[7] The general strategy is to use the amine as a handle for further derivatization, building out the rest of the pharmacophore.
Part 5: Safety and Handling
As a chemical intermediate, cis-4-Fluorocyclohexanamine hydrochloride should be handled with appropriate precautions in a laboratory setting.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) under an inert atmosphere to prevent degradation.[2]
Conclusion
cis-4-Fluorocyclohexanamine hydrochloride is a specialized building block that offers significant potential for medicinal chemists seeking to fine-tune the properties of their drug candidates. Its unique combination of a conformationally constrained ring system and a strategically placed fluorine atom allows for the modulation of key ADME (Absorption, Distribution, Metabolism, and Excretion) properties. While detailed experimental data for this specific compound is not widely published, this guide provides a comprehensive overview based on established chemical principles and data from closely related analogues, empowering researchers to effectively incorporate this valuable synthon into their drug discovery programs.
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